N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline
Description
Properties
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-3-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-2-3-4-5-9-20-30-27-17-15-25(16-18-27)23-29-26-13-10-14-28(22-26)31-21-19-24-11-7-6-8-12-24/h6-8,10-18,22,29H,2-5,9,19-21,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYSVFMHDNWNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline typically involves the reaction of 4-(heptyloxy)benzyl chloride with 3-(phenethyloxy)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aniline moiety, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the benzyl and phenethyloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies indicate that derivatives of aniline compounds, including N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline, exhibit significant antibacterial properties. These compounds have been investigated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the inhibition of bacterial cell wall synthesis, making them promising candidates for developing new antibiotics to combat resistant strains .
Anticancer Properties
Research has highlighted the potential anticancer activity of N-aryl substituted anilines. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies on related compounds have demonstrated their ability to target specific signaling pathways involved in cancer progression .
PPAR Agonism
The compound's structural features suggest potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs play a crucial role in regulating fatty acid storage and glucose metabolism, making these compounds relevant for treating metabolic disorders such as obesity and type 2 diabetes. Research on similar derivatives indicates that modifications in the alkyl chain can enhance PPAR activation, suggesting a pathway for optimizing therapeutic efficacy .
Proteomics Research
This compound is utilized in proteomics for studying protein interactions and functions. Its biochemical properties make it suitable for labeling and tracking proteins within biological systems, aiding in the understanding of complex cellular processes .
Drug Delivery Systems
The compound's amphiphilic nature allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. This characteristic is particularly beneficial in formulating medications that require improved absorption profiles .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films with good charge transport characteristics is advantageous for developing efficient electronic devices .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives. These materials can be tailored for specific applications in industries such as automotive and aerospace, where durability and performance are critical .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzyl-Aniline Derivatives
The following table compares N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline with analogs differing in substituent groups:
Key Observations :
Electronic and Functional Group Comparisons
Sulfur-Containing Analogs
Compounds like N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a, ) replace oxygen with sulfur in substituents. Sulfur's lower electronegativity and larger atomic radius enhance π-conjugation and redox activity, making such analogs suitable for catalytic or electrochemical applications.
Nitro and Methoxy Derivatives
- 4-Methoxy-N-(4-nitrobenzyl)aniline (): The nitro group (-NO₂) is electron-withdrawing, reducing basicity of the aniline nitrogen compared to the target compound's alkoxy groups. This derivative forms hydrogen-bonded dimers (N–H···O), influencing crystal packing .
- Target Compound : The heptyloxy and phenethyloxy groups are electron-donating, increasing electron density on the aromatic rings and enhancing stability toward electrophilic substitution.
Biological Activity
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline is an organic compound with the molecular formula C28H35NO2 and a molecular weight of approximately 417.6 g/mol. This compound features a complex structure characterized by a heptyloxy group and a phenethyloxy substituent on an aniline backbone. Its unique structural attributes allow for various biological interactions, making it a subject of interest in medicinal chemistry and materials science.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as proteins and enzymes. The compound's functional groups enable it to fit into active sites of these targets, potentially influencing various biological functions. Detailed studies are necessary to elucidate the specific mechanisms involved and their implications for therapeutic applications.
In Vitro Studies
Research into the compound's biological activity has included in vitro studies assessing its effects on various cell lines. For instance, studies have shown that compounds with similar structures exhibit significant anti-tumor activity against human ovarian carcinoma cell lines, indicating that this compound may also possess similar properties .
In Vivo Studies
Preliminary in vivo tests have demonstrated that related compounds can inhibit tumor growth in animal models. For example, certain derivatives have shown over 50% inhibition of tumor growth in xenograft models after administration at specific dosages . This suggests that this compound could have potential applications in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Heptyloxy)benzoic Acid | Lacks aniline and phenethyloxy groups | Primarily used in organic synthesis |
| 4-(Heptyloxy)phenyl Isocyanate | Contains isocyanate functional group | Used in polymer chemistry |
| Phenyl Boronic Acid Derivatives | Contains phenyl groups but different functional groups | Important in cross-coupling reactions |
This comparison highlights the unique combination of functional groups in this compound, which may afford distinct chemical reactivity and biological activity compared to its analogs.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of structurally related compounds on ovarian cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, with GI50 values within the nanomolar range against sensitive cell lines. This suggests that this compound could similarly impact cancer cell proliferation and warrants further investigation .
Case Study 2: Neurochemical Effects
In another study focusing on neuroactive compounds, derivatives similar to this compound were evaluated for their behavioral and neurochemical effects in zebrafish models. The results showed significant alterations in neurotransmitter levels, indicating potential anxiolytic properties. Such findings may suggest broader implications for understanding the neuropharmacological effects of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
